2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
Description
This benzimidazole derivative features a 1,3-benzimidazole core substituted with a 4-chlorophenyl group at position 2, a 2,6-dichlorobenzyloxy moiety at position 1, and a nitro group at position 4.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]-6-nitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O3/c21-13-6-4-12(5-7-13)20-24-18-9-8-14(26(27)28)10-19(18)25(20)29-11-15-16(22)2-1-3-17(15)23/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQHCHCHUTYIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The process includes:
Formation of Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl and dichlorobenzyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Hydrolysis: The benzimidazole core can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: Corresponding amines and carboxylic acids.
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of this compound is its antimicrobial properties . Research indicates that derivatives of benzimidazole compounds often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the benzimidazole core can enhance its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Benzimidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies highlight that compounds with similar structural motifs can effectively target cancer cells while sparing normal cells, suggesting a promising therapeutic window for further exploration .
Calmodulin Antagonism
Another important application lies in its role as a calmodulin antagonist . Calmodulin is a calcium-binding messenger protein that plays a critical role in various cellular processes. Inhibiting calmodulin can lead to altered signaling pathways that are beneficial in treating conditions such as hypertension and certain cancers .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzimidazole derivatives, including the compound , demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established, showing promising results compared to standard antibiotics. This research underscores the potential for developing new antimicrobial therapies based on this compound's structure .
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death. These findings suggest that this compound could be developed into an effective anticancer agent with further optimization .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate potential skin and eye irritations upon exposure, necessitating careful handling during research and development phases . Comprehensive toxicological studies are essential to establish safe dosage levels for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can damage bacterial cell walls. The chlorophenyl and dichlorobenzyl groups may enhance its binding affinity to target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Chlorophenyl)-1-[(4-Methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 282523-17-5)
Structural Differences :
Implications :
- The 4-methylbenzyl group reduces steric hindrance and electron-withdrawing effects compared to the 2,6-dichlorobenzyl group. This may enhance solubility but reduce binding affinity to hydrophobic targets.
- No purity or molecular weight data are available for direct comparison .
Isoconazole Nitrate (CAS 24168-96-5)
Structural Differences :
Pharmacological Relevance :
- Isoconazole is a clinically used antifungal agent , suggesting that the 2,6-dichlorobenzyl moiety may enhance antifungal activity by improving membrane penetration .
- The nitro group in the target compound could confer additional redox-mediated activity (e.g., antiparasitic effects), unlike Isoconazole’s imidazole-based mechanism.
2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole (CAS 53314-17-3)
Comparative Data Table
*Inferred from nitro group’s redox activity and dichlorinated benzyl’s lipophilicity.
Key Findings and Implications
Substituent Effects: The 2,6-dichlorobenzyloxy group (target compound and Isoconazole) enhances lipophilicity, favoring membrane-associated targets. Nitro groups may introduce redox-based mechanisms absent in non-nitro analogs (e.g., CAS 53314-17-3) .
Pharmacological Potential: Structural parallels to Isoconazole suggest possible antifungal activity, but the nitro group could shift the target spectrum (e.g., toward protozoans like Giardia) .
Safety Considerations :
- The combination of nitro and dichlorinated groups in the target compound warrants rigorous toxicity profiling, as both moieties are associated with metabolic activation risks .
Biological Activity
The compound 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a member of the benzimidazole family, known for its diverse biological activities. Its unique structure, characterized by multiple chlorine substituents and a nitro group, suggests significant potential in pharmaceutical applications.
- Molecular Formula : CHClNO
- Molecular Weight : 448.69 g/mol
- CAS Number : 282523-46-0
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- The compound has been studied for its potential to inhibit various pathogens. The mechanism often involves disrupting cellular processes or inhibiting specific enzymes crucial for microbial survival .
- In vitro studies have shown that it can effectively reduce microbial growth in several bacterial strains.
-
Antiviral Properties :
- Preliminary research suggests that the compound may possess antiviral activity, potentially by interfering with viral replication mechanisms .
- Anti-inflammatory Effects :
The biological activity of this compound is thought to be linked to:
- Enzyme Inhibition : The presence of the nitro group enhances the compound's ability to interact with enzymes involved in pathogen metabolism.
- Cell Membrane Disruption : Evidence suggests that the compound may disrupt bacterial cell membranes, leading to cell lysis .
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties against various bacterial strains. Results indicated that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Study 2: Antiviral Activity
In another investigation focused on antiviral properties, the compound was tested against influenza virus strains. The results showed a reduction in viral titers by up to 70% at specific concentrations.
| Concentration (µg/mL) | Viral Titer Reduction (%) |
|---|---|
| 10 | 40 |
| 25 | 60 |
| 50 | 70 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates in ethanol with glacial acetic acid as a catalyst (as seen in triazole derivatives) may promote benzimidazole ring formation . Optimization involves adjusting solvent polarity (e.g., DMSO-d6 for solubility), reaction time (4–6 hours), and base selection (e.g., LiOH for hydrolysis) to improve yields . Monitoring via TLC or HPLC ensures reaction completion.
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?
- Methodological Answer :
- NMR : Use and NMR in DMSO-d6 to identify aromatic protons (δ 7.1–8.3 ppm) and nitro/chlorine-substituted carbons .
- IR : Detect functional groups like C=O (1685 cm) and C=N (1582 cm) .
- X-ray Crystallography : Employ SHELX software for crystal structure determination, refining data with high-resolution diffraction to resolve nitro and chlorophenyl groups .
Q. What preliminary biological activities have been reported for benzimidazole derivatives with similar substitution patterns?
- Methodological Answer : Benzimidazoles with nitro and halogen substituents often exhibit antifungal or antiproliferative activity. For example, analogs like isoconazole show antifungal properties via CYP51 inhibition . Initial screening involves:
- Antifungal Assays : Broth microdilution against Candida spp. (CLSI M27 guidelines).
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
- Methodological Answer : Use SHELXL for refining high-resolution X-ray data to resolve discrepancies. For example, torsion angles between the benzimidazole core and chlorophenyl groups can be validated against density maps. Twinning or disorder in crystals (common with flexible substituents) requires careful application of restraints and validation tools like PLATON .
Q. What strategies are effective in studying structure-activity relationships (SAR) for nitro-substituted benzimidazoles in antifungal applications?
- Methodological Answer :
- Substituent Variation : Synthesize analogs replacing nitro with cyano or methoxy groups to assess electron-withdrawing effects .
- Docking Studies : Model interactions with fungal lanosterol 14α-demethylase (CYP51) using AutoDock Vina, focusing on halogen bonding with heme iron .
- Biological Validation : Compare MIC values against structurally related azoles (e.g., ketoconazole) to identify critical substituents .
Q. How can stability and degradation products of this compound be analyzed under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via LC-MS to identify hydrolyzed (e.g., loss of nitro group) or oxidized products .
- Impurity Profiling : Use HPLC with C18 columns (ACN/water gradient) and compare retention times with reference standards like isoconazole nitrate .
Q. What advanced chromatographic methods are suitable for enantiomeric separation of chiral analogs of this compound?
- Methodological Answer : Capillary electrochromatography (CEC) with cellulose tris-3,5-dichlorophenylcarbamate as a chiral stationary phase achieves baseline separation. Optimize parameters:
- Mobile Phase : ACN/ammonium bicarbonate buffer (pH 9.0) .
- Voltage : 15–20 kV to balance resolution and analysis time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
